7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups such as butyl, chloro, fluorobenzyl, piperazinyl, and methyl groups. The presence of these diverse substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl halides in the presence of a strong base.
Substitution with Piperazine: The piperazine ring can be attached to the purine core through a nucleophilic substitution reaction.
Attachment of the 2-chloro-6-fluorobenzyl Group: This step involves the reaction of the piperazine derivative with 2-chloro-6-fluorobenzyl chloride under basic conditions.
Final Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and piperazine moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the purine core or the aromatic ring, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chloro and fluoro positions on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the butyl group, while substitution reactions can introduce new functional groups at the chloro or fluoro positions.
Scientific Research Applications
Chemistry
In chemistry, 7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s binding to these targets can modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-butyl-8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-butyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-butyl-8-(4-(2-chloro-6-methylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in the presence of both chloro and fluoro substituents on the benzyl ring. This dual substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
7-butyl-8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClFN6O2/c1-3-4-8-29-17-18(26(2)21(31)25-19(17)30)24-20(29)28-11-9-27(10-12-28)13-14-15(22)6-5-7-16(14)23/h5-7H,3-4,8-13H2,1-2H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEFHJYBUAVTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)F)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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